(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C23H16FN3O3S and its molecular weight is 433.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is studied for its potential in cancer treatment. Kamal et al. (2014) synthesized a series of related compounds and evaluated their cytotoxic activity against various human cancer cell lines. One of the compounds showed promising cytotoxicity against the A549 human lung adenocarcinoma epithelial cell line. This compound induced cell-cycle effects in the G2/M phase, leading to apoptotic cell death, potentially due to its interaction with tubulin (Kamal et al., 2014).
Antimicrobial Activity
In the realm of antimicrobial research, Anuse et al. (2019) synthesized compounds from a similar class and evaluated their antimicrobial activity. They found that certain derivatives showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium (Anuse et al., 2019).
Imaging and Diagnostic Applications
Ohkubo et al. (2021) researched the synthesis of radiotracers containing similar structural elements for clinical imaging applications. These radiotracers, including [18F]FMISO and [18F]PM-PBB3, are used for imaging hypoxia and tau pathology in clinical settings (Ohkubo et al., 2021).
KCNQ2 Opener Activity
Wu et al. (2004) explored compounds with a similar structure for their KCNQ2 opener activity, which is relevant in neurological research. They identified specific compounds as highly potent and efficacious KCNQ2 openers, contributing to the understanding of neuronal hyperexcitability and its potential treatments (Wu et al., 2004).
Fluorescence and Analytical Applications
Azzam et al. (2020) synthesized N-substituted 2-pyridylbenzothiazole derivatives, related in structure, demonstrating remarkable fluorescence properties. These compounds were also evaluated for antimicrobial and antiviral activities, showing significant potency against various microbes (Azzam et al., 2020).
Anticancer and Fluorescence Properties
Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of related compounds and studied their fluorescence properties and anticancer activity. These complexes were tested for their cytotoxicity in human breast cancer cell lines, demonstrating their potential as both diagnostic and therapeutic agents (Vellaiswamy & Ramaswamy, 2017).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O3S/c24-17-4-1-5-20-22(17)26-23(31-20)27(13-16-3-2-10-25-12-16)21(28)9-7-15-6-8-18-19(11-15)30-14-29-18/h1-12H,13-14H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWOPQUKOICNZ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.